(2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enamide
CAS No.: 1000538-47-5
Cat. No.: VC0370483
Molecular Formula: C13H9Cl2NO2
Molecular Weight: 282.12g/mol
* For research use only. Not for human or veterinary use.
![(2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enamide - 1000538-47-5](/images/no_structure.jpg)
Specification
CAS No. | 1000538-47-5 |
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Molecular Formula | C13H9Cl2NO2 |
Molecular Weight | 282.12g/mol |
IUPAC Name | (E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enamide |
Standard InChI | InChI=1S/C13H9Cl2NO2/c14-8-1-4-10(11(15)7-8)12-5-2-9(18-12)3-6-13(16)17/h1-7H,(H2,16,17)/b6-3+ |
Standard InChI Key | VIVBJCORTAIBRT-ZZXKWVIFSA-N |
SMILES | C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)C=CC(=O)N |
Introduction
(2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enamide is a synthetic organic compound that belongs to the class of amides. It features a furan ring substituted with a 2,4-dichlorophenyl group and an acrylic amide moiety. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its unique chemical structure and potential biological activities.
Synthesis
The synthesis of (2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enamide typically involves several steps, starting with the preparation of suitable precursors such as 2,4-dichlorophenylfuran and acrylic acid derivatives. The reaction may involve condensation reactions in the presence of a base, followed by purification techniques like recrystallization or column chromatography to achieve high purity.
Chemical Reactions
This compound can undergo various chemical reactions, including:
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Hydrolysis: The amide group can be hydrolyzed to form the corresponding carboxylic acid.
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Substitution: The dichlorophenyl group may undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
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Reduction: The compound can be reduced to form alcohols or amines using appropriate reducing agents.
Biological Activities
While specific biological activities of (2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enamide are not extensively documented, compounds with similar structures have shown potential in medicinal chemistry. For example, related furan derivatives have been studied for their anti-inflammatory and anticancer properties.
Research Findings
Property | Value/Description |
---|---|
Molecular Formula | C13H9Cl2NO2 |
Molecular Weight | 282.12 g/mol |
Synthesis | Condensation reaction |
Potential Applications | Medicinal chemistry, materials science |
Biological Activities | Potential anti-inflammatory or anticancer properties |
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